2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone
Description
2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-87-4) is a substituted benzophenone derivative characterized by a chloro group at the 2-position of one aromatic ring and a 4-methylpiperazinomethyl moiety at the 4'-position of the second aromatic ring. The methylpiperazine substituent introduces basicity and enhanced solubility in polar solvents, while the chloro group contributes to lipophilicity and steric effects, influencing molecular interactions .
The synthesis of this compound likely involves cross-coupling reactions or nucleophilic substitution, as seen in analogous benzophenone derivatives (e.g., 4'-bromo-2-(3-pyrrolinomethyl) benzophenone), where halogenated intermediates are functionalized with amine-containing side chains .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-15-6-8-16(9-7-15)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIONIBFQWFYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642983 | |
| Record name | (2-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-87-4 | |
| Record name | (2-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloro-benzophenone Intermediate
A key intermediate in the synthesis is 2-chloro-benzophenone. According to a patented industrial method, 2-chloro-benzophenone can be prepared by a Friedel-Crafts acylation reaction:
- Reactants: Benzene and 2-chlorobenzoyl chloride.
- Catalyst: Lewis acid catalyst (e.g., aluminum chloride).
- Solvent: Halogenated hydrocarbons.
- Conditions: Low temperature (-20 to 15°C) to control regioselectivity.
- Post-reaction treatment: Acid quenching followed by filtration and crystallization.
This method offers advantages such as short reaction time, mild conditions, high purity, environmental safety (no harmful solvents), and suitability for industrial scale-up.
Introduction of the 4-Methylpiperazinomethyl Group
The 4-methylpiperazinomethyl substituent is typically introduced at the para position of the other phenyl ring through nucleophilic substitution or reductive amination:
- Starting material: 4'-formyl or 4'-chloromethyl benzophenone derivative.
- Reaction with: 4-methylpiperazine.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Conditions: Heating at 60–80°C for several hours.
- Purification: Column chromatography or recrystallization.
This step installs the piperazinomethyl moiety, which improves solubility and pharmacokinetic properties.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reactants | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Benzene + 2-chlorobenzoyl chloride | AlCl3 catalyst, -20 to 15°C | Formation of 2-chloro-benzophenone |
| 2 | Nucleophilic Substitution | 2-chloro-benzophenone derivative + 4-methylpiperazine | DMF, 60–80°C, several hours | Introduction of 4-methylpiperazinomethyl group |
| 3 | Purification | Crystallization/Column chromatography | Ambient or reflux conditions | High purity final product |
Reaction Condition Optimization and Analysis
- Temperature control: Critical in the Friedel-Crafts acylation to avoid poly-substitution or decomposition.
- Stoichiometry: Maintaining slight excess of 4-methylpiperazine ensures complete substitution.
- Solvent choice: Polar aprotic solvents favor nucleophilic substitution efficiency.
- Purification: Silica gel chromatography with ethyl acetate/hexane mixtures yields >90% purity.
Supporting Research Findings and Comparative Data
Though direct literature on this compound is limited, related compounds such as 3-chloro- and 4-bromo- analogs have been studied, providing useful insights:
| Compound | Key Preparation Notes | Reference |
|---|---|---|
| 3-Chloro-4'-(4-methylpiperazinomethyl) benzophenone | Prepared by reaction of 3-chlorobenzophenone with 4-methylpiperazine under catalytic conditions in solvent. Undergoes substitution, oxidation, and hydrolysis reactions. | |
| 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone | Bromination of 4'-methylpiperazinomethyl benzophenone using bromine or N-bromosuccinimide, followed by substitution with 4-methylpiperazine. Reaction parameters optimized for yield and purity. |
These analogs confirm the viability of nucleophilic substitution on halogenated benzophenone intermediates and the importance of reaction condition control.
Summary of Key Preparation Considerations
| Parameter | Optimal Conditions/Notes |
|---|---|
| Catalyst | Aluminum chloride for Friedel-Crafts acylation |
| Temperature Range | -20 to 15°C for acylation; 60–80°C for substitution |
| Solvent | Halogenated hydrocarbons (acylation); DMF or similar (substitution) |
| Reaction Time | 1–4 hours (acylation); 4–6 hours (substitution) |
| Purification | Crystallization, silica gel chromatography |
| Yield | High (>80%) under optimized conditions |
| Environmental Impact | Mild conditions, no harmful solvents in patented method |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Chloro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Critical Notes and Limitations
Data Gaps: Limited experimental data (e.g., solubility, logP) for 2-chloro-4'-(4-methylpiperazinomethyl) benzophenone necessitates extrapolation from analogs.
Structural Misassignment Risks: As noted in benzophenone natural product studies, incorrect structural assignments can occur, emphasizing the need for rigorous NMR/X-ray validation .
Biological Relevance : While methylpiperazine moieties are pharmacologically favorable, the compound’s efficacy and toxicity profiles remain unverified.
Biological Activity
2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles data from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the benzophenone class, characterized by a benzophenone core with a chloro substituent and a 4-methylpiperazinomethyl group. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Protein Kinases : Similar to Imatinib, it may bind to the ATP-binding site of protein tyrosine kinases such as Bcr-Abl, inhibiting their activity and disrupting signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : By interfering with cellular signaling, the compound can promote apoptotic pathways in cancer cells, leading to reduced tumor growth.
Anticancer Properties
Several studies have investigated the anticancer potential of benzophenone derivatives, including this compound. Key findings include:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as HL-60 (human leukemia), A-549 (lung cancer), and SW480 (colon cancer). The compound exhibited IC50 values ranging from 0.26 to 0.99 μM, indicating potent anticancer activity .
- Mechanistic Insights : Network pharmacology analyses identified key genes and pathways affected by the compound, including AKT1 and CASP3, which are crucial for cell survival and apoptosis regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the efficacy of this compound against human cancer cell lines.
- Method : Cell viability assays were performed using MTT assays across different concentrations.
- Results : The compound showed a dose-dependent inhibition of cell proliferation with significant results at lower concentrations (IC50 values detailed above) .
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the antimicrobial spectrum of the compound.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound demonstrated effective inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Antitumor | HL-60 | 0.48 |
| Antitumor | A-549 | 0.82 |
| Antitumor | SW480 | 0.99 |
| Antimicrobial | Staphylococcus aureus | TBD |
| Antimicrobial | Escherichia coli | TBD |
Q & A
Q. What structural modifications improve stability in aqueous formulations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
